1,3-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized by the condensation of hydrazines with 1,3-diketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group of the pyrazole with sulfonyl chlorides.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through a methylene bridge, typically using a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: It is investigated for its ability to interact with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
1,3-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a thiazole ring, a pyrazole ring, and a sulfonamide group. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N4O2S2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-11-14(9-19(2)18-11)23(20,21)16-8-13-10-22-15(17-13)12-6-4-3-5-7-12/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
ACUOECBPJNNTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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